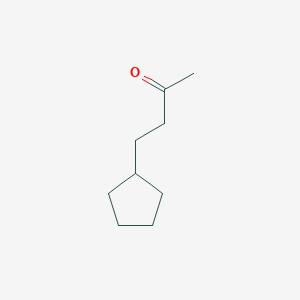
4-Cyclopentylbutan-2-one
Overview
Description
4-Cyclopentylbutan-2-one is an organic compound with the molecular formula C9H16O It is a ketone featuring a cyclopentyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopentylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butyl lithium, followed by oxidation to form the desired ketone. Another method includes the reaction of cyclopentylmagnesium bromide with butanone under controlled conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclopentylidene butanone. This process typically involves the use of a palladium catalyst under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: Cyclopentylbutanoic acid.
Reduction: 4-Cyclopentylbutanol.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopentylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Cyclopentylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentyl structure but lacking the butanone backbone.
4-Cyclohexylbutan-2-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 4-Cyclopentylbutan-2-one is unique due to its specific combination of a cyclopentyl group and a butanone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-cyclopentylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)6-7-9-4-2-3-5-9/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAELHRQPTDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














